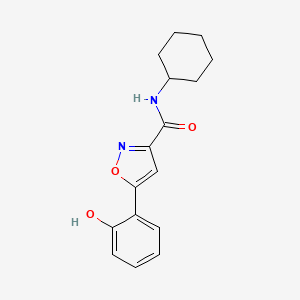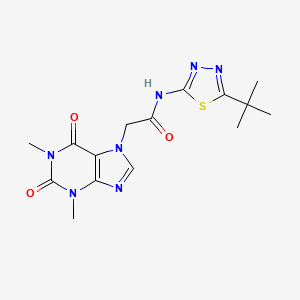![molecular formula C15H12N4O3 B6006832 5-{[(acetyloxy)imino]methyl}-4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B6006832.png)
5-{[(acetyloxy)imino]methyl}-4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(Acetyloxy)imino]methyl}-4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, commonly known as AIMP, is a chemical compound that has been synthesized for its potential applications in scientific research. AIMP has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
作用機序
The mechanism of action of AIMP involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. AIMP binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins in cells. This accumulation of proteins can lead to cell death, particularly in cancer cells.
Biochemical and Physiological Effects:
AIMP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of protein degradation. AIMP has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. Additionally, AIMP has been shown to have neuroprotective effects, as it inhibits the aggregation of amyloid beta peptides.
実験室実験の利点と制限
One advantage of using AIMP in laboratory experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. Additionally, AIMP has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using AIMP in laboratory experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on AIMP. One area of research is the development of more efficient synthesis methods for AIMP, which could increase the yield and purity of the compound. Another area of research is the investigation of AIMP's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to better understand the mechanism of action of AIMP and its potential side effects in humans.
合成法
The synthesis of AIMP involves a multistep process that begins with the reaction of 4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile with acetic anhydride to form the intermediate product, 4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile acetate. The intermediate product is then reacted with hydroxylamine-O-sulfonic acid to form the final product, AIMP. The yield of the synthesis process is reported to be around 70%.
科学的研究の応用
AIMP has been studied for its potential applications in scientific research, particularly in the field of cancer research. AIMP has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. AIMP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-10(20)22-18-9-11-8-17-15(21)13(7-16)14(11)19-12-5-3-2-4-6-12/h2-6,8-9H,1H3,(H2,17,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOOZZVVXVFDY-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=CC1=CNC(=O)C(=C1NC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/C1=CNC(=O)C(=C1NC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6006749.png)

![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
![2-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B6006767.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)


![N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6006808.png)
![3-phenyl-N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6006811.png)
![2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6006817.png)
![1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6006824.png)
![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)